1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
Description
1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is a chemical compound with the molecular formula C8H11F3N2O It is a pyrazole derivative that contains an isobutyl group and a trifluoromethyl group
Properties
Molecular Formula |
C8H11F3N2O |
|---|---|
Molecular Weight |
208.18 g/mol |
IUPAC Name |
2-(2-methylpropyl)-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C8H11F3N2O/c1-5(2)4-13-7(14)3-6(12-13)8(9,10)11/h3,5,12H,4H2,1-2H3 |
InChI Key |
MBPZOBAFZDYWQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C=C(N1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of isobutyl hydrazine with trifluoroacetylacetone in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of different pyrazole analogs.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives .
Scientific Research Applications
1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-isobutyl-3-(2-(trifluoromethyl)phenyl)urea
- 1-isobutyl-3-(3-trifluoromethyl-phenyl)-urea
Uniqueness
1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioactivity compared to similar compounds .
Biological Activity
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of an isobutyl group and a trifluoromethyl group, which contribute to its unique pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and research findings.
Molecular Formula : C10H12F3N3O
Molecular Weight : 249.22 g/mol
IUPAC Name : this compound
Canonical SMILES : CC(C)N1C(=O)C=C(N1)C(F)(F)F
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various microbial strains. The compound's ability to disrupt microbial cell membranes is attributed to its lipophilic nature, allowing it to penetrate lipid bilayers effectively.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 16 μg/mL |
| Candida albicans | 64 μg/mL |
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects in various in vitro studies. It acts as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
The anti-inflammatory mechanism involves the inhibition of prostaglandin synthesis, leading to reduced inflammation and pain.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer cells.
The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.
Case Studies
Several studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Study on Breast Cancer Cells : A study demonstrated that compounds similar to this compound significantly inhibited MDA-MB-231 cell growth through apoptosis induction mechanisms involving mitochondrial pathways .
- Anti-inflammatory Trials : In vivo models showed that the compound reduced inflammation significantly in carrageenan-induced paw edema models, indicating its potential for treating inflammatory disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
